molecular formula C6H6O3 B010569 3-Oxocyclopent-1-enecarboxylic acid CAS No. 108384-36-7

3-Oxocyclopent-1-enecarboxylic acid

Cat. No. B010569
M. Wt: 126.11 g/mol
InChI Key: OVRALHWIAFCVSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-Oxocyclopent-1-enecarboxylic acid and related compounds has been explored through various methods. For instance, Huang Bin and Zhang Zheng-lin (2010) reported improvements on the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine via bromination, cyclization, salification, and hydrolysis, achieving an overall yield of 44.07% (Huang Bin & Zhang Zheng-lin, 2010). This method is noted for its ease of operation and low cost, making it suitable for large-scale preparation.

Molecular Structure Analysis

The molecular structure of 3-Oxocyclopent-1-enecarboxylic acid and its derivatives has been confirmed and analyzed using various spectroscopic methods. For example, the structure of synthesized 3-Oxocyclobutanecarboxylic acid was confirmed by 1H NMR, elementary analysis, and MS techniques, illustrating the compound's specific structural features.

Chemical Reactions and Properties

Studies have also delved into the chemical reactions involving 3-Oxocyclopent-1-enecarboxylic acid derivatives. Garimalla and Harmata (2018) synthesized some derivatives of alkyl 2-hydroxy-3-oxocyclopent-1-enecarboxylates and evaluated their reactivity as progenitors of cyclopentadienones for intermolecular [4+2]-cycloaddition reactions, highlighting the compound's utility in forming cyclopentadienones (Garimalla & Harmata, 2018).

Physical Properties Analysis

The physical properties of 3-Oxocyclopent-1-enecarboxylic acid derivatives, such as solubility, melting point, and crystalline structure, have been investigated to understand their behavior in different environments and reactions. These studies are crucial for determining the conditions under which these compounds can be synthesized, stored, and used in chemical reactions.

Chemical Properties Analysis

The chemical properties of 3-Oxocyclopent-1-enecarboxylic acid, including its reactivity, stability, and interaction with other chemical species, have been a focus of research. For instance, the compound's behavior in keto-enol tautomerism and its electrophilic properties have been explored to understand its potential applications in organic synthesis.

Scientific Research Applications

  • Synthesis of Alkyl 2-Methyl-4-Oxocyclohex-2-enecarboxylates : 3-Oxocyclopent-1-enecarboxylic acid is utilized in synthesizing alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, compounds significant in organic synthesis (Begbie & Golding, 1972).

  • Synthesis of 2-Amino-3-Hydroxycyclopentanecarboxylic Acid : This acid is used in creating 2-amino-3-hydroxycyclopentanecarboxylic acid and its stereoisomers, expanding the possibilities in stereochemistry (Benedek et al., 2008).

  • Reactivity in Intermolecular [4+2]-Cycloaddition Reactions : The synthesis of its derivatives helps in understanding the reactivity of cyclopentadienones in intermolecular [4+2]-cycloaddition reactions (Garimalla & Harmata, 2018).

  • As HCA1, HCA2, and HCA3 Receptor Agonists : Derivatives of 3-Oxocyclopent-1-enecarboxylic acid are employed as receptor agonists, influencing the activation of HCA2 receptors (Bobiļeva et al., 2014).

  • Synthesis of Various Compounds : The acid and its isomers are crucial in synthesizing diverse compounds, demonstrating its versatility in chemical research (Marchesini, Paronzini, & Pagnoni, 1977).

  • Lanthanide-Based Coordination Polymers : It may be used as a bridging ligand in assembling lanthanide-based coordination polymers, with applications in studying their photophysical and magnetic properties (Xia et al., 2007).

  • Pharmacological Studies : 1-Amino-1,3-cyclopentanedicarboxylic acid, a derivative, acts as a neuronal excitant and is used in pharmacological research (Curry et al., 1988).

  • Cyclization Reactions in Organic Chemistry : The acid is involved in palladium-catalyzed three-component cyclization reactions, leading to the formation of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).

  • Lactonization Reactions : It is used in lactonization reactions on 2-hydroxycyclopentanecarboxylic acids and 3-hydroxyprolines, yielding corresponding β-lactones (Philp & Robertson, 1977).

  • Antibacterial and Herbicidal Properties : Compounds derived from this acid exhibit antibacterial, fungicidal, and herbicidal characteristics, expanding its applications in biochemistry and pharmacology (Dai et al., 2005).

Safety And Hazards


  • Hazard Statements : The compound poses minimal hazards. However, standard safety precautions should be followed during handling.

  • Pictograms : GHS07 (Warning).

  • Precautionary Statements : Avoid inhalation, skin contact, and eye exposure.


Future Directions


  • Biological Studies : Investigate its potential as an anti-inflammatory or antioxidant agent.

  • Synthetic Strategies : Develop efficient synthetic routes for targeted derivatives.

  • Structure-Activity Relationships : Explore modifications to enhance bioactivity.


properties

IUPAC Name

3-oxocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRALHWIAFCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910708
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclopent-1-enecarboxylic acid

CAS RN

108384-36-7
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Wellendorph, S Høg, JR Greenwood… - … of Pharmacology and …, 2005 - ASPET
… We also analyzed the importance of the hydroxyl group at the 3-position of HOCPCA by testing the corresponding ketone, 3-oxocyclopent-1-enecarboxylic acid (OxCPCA) (Fig. 1). The …
Number of citations: 52 jpet.aspetjournals.org
MH Holschbach, D Bier, W Wutz, S Willbold… - Organic …, 2009 - ACS Publications
… Condensation of the key intermediate 5,6-diamino-1-(2,4-dimethoxybenzyl)-3-propyluracil (8 in Scheme 1) with 3-oxocyclopent-1-enecarboxylic acid (21) (path b in Scheme 1, 8 → 10) …
Number of citations: 12 pubs.acs.org
J Fishman, ERH Jones, G Lowe… - Journal of the Chemical …, 1960 - pubs.rsc.org
The chemistry of trichothecolone, the sesquiterpenoid hydrolysis-product of the fungal metabolite trichothecin, has been further examined. In particular, direct evidence for structure (I) …
Number of citations: 26 pubs.rsc.org
ERH Jones, G Lowe - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
[19601 The BiogepJesis of Trichothecin. 3961 carbon dioxide as barium carbonate, which was found to be inactive. This result was, of course, to be expected on mechanistic grounds …
Number of citations: 0 pubs.rsc.org
S Faure, S Piva-Le-Blanc, C Bertrand… - The Journal Of …, 2002 - ACS Publications
… Prepared by condensation of 3-oxocyclopent-1-enecarboxylic acid with 4a according to a protocol similar to that for the formation of 7b: oil, 72%; 1 H NMR (250 MHz, CDCl 3 ) δ 1.40 (d, …
Number of citations: 63 pubs.acs.org
TL May - 2011 - search.proquest.com
Chapter 1. Enantioselective Conjugate Additions of Carbon Nucleophiles to Activated Olefins: Preparation of Enantioenriched Compounds Containing All-Carbon Quaternary …
Number of citations: 3 search.proquest.com

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